1-(2,6-difluorophenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea
Description
This compound is a urea derivative featuring a 2,6-difluorophenyl group and a dimethylaminoethyl-substituted 1-methylindole moiety. The urea linkage provides hydrogen-bonding capacity, while the fluorine atoms and indole system may enhance metabolic stability and binding affinity.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N4O/c1-25(2)18(14-12-26(3)17-10-5-4-7-13(14)17)11-23-20(27)24-19-15(21)8-6-9-16(19)22/h4-10,12,18H,11H2,1-3H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIGPZPDGSWNSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)NC3=C(C=CC=C3F)F)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-difluorophenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Formation of the Indole Intermediate: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions, often using dimethylamine and an appropriate leaving group.
Coupling with Difluorophenyl Isocyanate: The final step involves the coupling of the indole intermediate with 2,6-difluorophenyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-difluorophenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure characterized by a urea linkage, which is known for its role in biological activity. The presence of the difluorophenyl and dimethylamino groups contributes to its lipophilicity and potential bioactivity, making it a candidate for various therapeutic applications.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For instance, compounds similar to 1-(2,6-difluorophenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea have shown significant inhibition of tyrosine kinases, which are crucial for cancer cell proliferation. The most potent derivatives reported exhibit IC50 values lower than those of established chemotherapeutics like sorafenib, indicating their potential as effective anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Analogous structures have demonstrated effectiveness against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Neuroprotective Effects
Emerging studies suggest that compounds with similar structural motifs may possess neuroprotective effects. They are being investigated for their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(2,6-difluorophenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or inhibit.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are affected by the compound’s activity.
Comparison with Similar Compounds
Thiourea Analog: 1-[(1S,2S)-2-(Dimethylamino)-1,2-Diphenylethyl]-3-[(R)-1-(Naphthalen-1-yl)ethyl]thiourea
- Structural Differences :
- Core : Thiourea (C=S) vs. urea (C=O) in the target compound. Thiourea exhibits reduced polarity and altered hydrogen-bonding capacity .
- Substituents : The thiourea analog has a diphenylethyl backbone and naphthyl group, contrasting with the 2,6-difluorophenyl and indole groups in the target compound.
- The stereochemistry (1S,2S and R-configuration) in the thiourea analog could influence chiral receptor interactions, whereas the target compound lacks explicit stereochemical descriptors in its name .
Indole-Dimethylaminoethyl Derivatives: Sumatriptan Succinate-Related Compounds
- Shared Motif: Both the target compound and Sumatriptan analogs (e.g., USP Sumatriptan Succinate Related Compound A) feature a dimethylaminoethyl group attached to an indole ring. This motif is critical for serotonin receptor binding in migraine therapeutics .
- Key Distinctions :
- Linkage : The target compound uses a urea linker, whereas Sumatriptan derivatives employ sulfonamide or methanesulfonamide groups. Urea linkers may reduce off-target effects compared to sulfonamides, which are prone to hypersensitivity reactions .
- Substituents : The 1-methyl group on the indole in the target compound could sterically hinder interactions compared to unsubstituted indoles in Sumatriptan analogs.
Fluorinated Compounds: Perfluorinated Sulfonic Acid Derivatives
- Fluorine Positioning :
- The 2,6-difluorophenyl group in the target compound contrasts with perfluorinated alkyl chains in compounds like [72785-08-1], which have heptadecafluorooctyl groups. Fluorine in aromatic systems (target) enhances electron-withdrawing effects and metabolic stability, whereas perfluorinated chains increase hydrophobicity and environmental persistence .
- Biological Relevance :
Bis-Indole Derivatives: Complex Dimethylaminoethyl-Indole Structures
- Structural Complexity: Compounds such as (S)-4-({3-[2-(Dimethylamino)ethyl]-1-[(3-[2-(dimethylamino)ethyl]-5-[(S)-2-oxooxazolidin-4-yl]methyl]-1H-indol-2-yl)methyl]-1H-indol-5-yl}methyl)oxazolidin-2-one feature multiple indole and dimethylaminoethyl groups. These bis-indole systems may exhibit enhanced receptor cross-linking but risk higher toxicity due to increased molecular weight (>600 Da) .
- Comparison with Target Compound: The mono-indole design of the target compound likely improves pharmacokinetic profiles (e.g., lower molecular weight, ~400–450 Da) compared to bis-indole derivatives .
Data Table: Structural and Functional Comparison
*Estimated based on structural analogs.
Research Implications and Gaps
- Pharmacological Potential: The target compound’s indole-urea-fluorophenyl architecture warrants evaluation against serotonin receptors (e.g., 5-HT1B/1D) given structural parallels to Sumatriptan .
- Synthetic Challenges : Stereochemical control in urea/thiourea synthesis (cf. ’s stereodescriptors) remains a hurdle for scalable production.
- Safety Considerations : Fluorine substitution may mitigate metabolic liabilities compared to perfluorinated alkyl chains .
Biological Activity
1-(2,6-Difluorophenyl)-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)urea, a compound with potential therapeutic applications, has garnered attention due to its unique structural features and biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential applications in cancer treatment.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Where:
- C : Carbon
- H : Hydrogen
- F : Fluorine
- N : Nitrogen
- O : Oxygen
The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in tumor growth and proliferation. The following mechanisms have been identified:
- Inhibition of Tubulin Polymerization : Similar to other antitumor agents, this compound may inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This was demonstrated in various studies where compounds with similar structures showed significant inhibition of microtubule formation .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cell lines by promoting reactive oxygen species (ROS) generation and disrupting mitochondrial membrane potential .
Efficacy Against Cancer Cell Lines
The following table summarizes the IC50 values for this compound against various melanoma cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| LOX IMVI | 0.116 | Inhibition of tubulin polymerization |
| MDA-MB-435 | 0.709 | Induction of apoptosis |
| SK-MEL-5 | 0.247 | ROS generation and cell cycle arrest |
| M14 | 0.327 | Disruption of mitochondrial function |
| UACC-62 | 0.200 | Induction of autophagy and apoptosis |
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Study on Melanoma Treatment : A study published in Molecular Medicine Reports demonstrated that the compound significantly inhibited the growth of melanoma cells in vitro and in vivo. The study reported a notable reduction in tumor size in murine models treated with the compound without apparent toxicity .
- Structure-Activity Relationship (SAR) : Research indicated that modifications to the phenyl ring significantly affected the biological activity. Electron-donating groups enhanced antitumor efficacy, while specific substitutions were critical for maintaining low toxicity levels .
- Comparative Analysis : In a comparative study, this compound was found to be more effective than traditional chemotherapy agents like paclitaxel in certain melanoma cell lines, highlighting its potential as a novel therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
